4-Amino-5-chlorothiophene-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3ClN2S |
|---|---|
Molecular Weight |
158.61 g/mol |
IUPAC Name |
4-amino-5-chlorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5H3ClN2S/c6-5-4(8)1-3(2-7)9-5/h1H,8H2 |
InChI Key |
IDEFOLQXTCGCGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1N)Cl)C#N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 4 Amino 5 Chlorothiophene 2 Carbonitrile
Reactivity of the Thiophene (B33073) Ring System
The reactivity of the thiophene ring in 4-Amino-5-chlorothiophene-2-carbonitrile is significantly influenced by the electronic effects of its substituents. These effects determine the electron density at various positions of the ring, thereby governing its susceptibility to electrophilic or nucleophilic attack.
Electron-Donating and Electron-Withdrawing Effects of Substituents
The substituents on the thiophene ring of this compound exhibit a combination of electron-donating and electron-withdrawing properties.
Amino Group (-NH₂): The amino group at the C4 position is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the thiophene ring through the mesomeric effect. This increases the electron density of the ring, making it more activated towards electrophilic substitution.
Chlorine Atom (-Cl): The chlorine atom at the C5 position exhibits a dual electronic effect. It is an electron-withdrawing group (EWG) through the inductive effect due to its high electronegativity. However, it can also act as a weak electron-donating group through the mesomeric effect by delocalizing one of its lone pairs into the ring. Generally, for halogens, the inductive effect predominates, deactivating the ring towards electrophilic attack.
Carbonitrile Group (-CN): The carbonitrile (cyano) group at the C2 position is a potent electron-withdrawing group through both the inductive and mesomeric effects. It significantly reduces the electron density of the thiophene ring, making it less reactive towards electrophiles and more susceptible to nucleophilic attack.
Regioselectivity and Stereoselectivity in Reactions
The positions of the substituents on the thiophene ring direct the regioselectivity of further reactions. In electrophilic aromatic substitution reactions, the directing effect of the powerful activating amino group would be expected to dominate. However, the only available position on the thiophene ring is C3, which is already substituted. Therefore, reactions on the thiophene ring itself are less common without displacement of existing groups.
In nucleophilic aromatic substitution (SNAr) reactions, the presence of the electron-withdrawing cyano group and the chlorine atom makes the ring susceptible to attack by nucleophiles. The chlorine atom at C5 is a potential leaving group in such reactions. Computational studies on substituted thiophenes have shown that the mechanism generally proceeds through a Meisenheimer-like intermediate. snnu.edu.cn The regioselectivity of nucleophilic attack is highly dependent on the specific reactants and conditions. For instance, in related 2,4-dichloropyrimidine (B19661) systems, nucleophilic substitution occurs preferentially at the C4 position. mdpi.com
Transformations of Functional Groups
The functional groups attached to the thiophene ring of this compound are the primary sites of its chemical reactivity, allowing for a wide range of synthetic modifications.
Reactivity of the Amino Group (e.g., Acylation, Alkylation)
The amino group in this compound is a nucleophilic center and can readily undergo reactions such as acylation and alkylation.
Acylation: The amino group can be acylated using various acylating agents like acid chlorides or anhydrides to form the corresponding amides. For example, N-acylation of amines with acetic anhydride (B1165640) can often be achieved under catalyst-free conditions or in the presence of a base. snnu.edu.cn The reaction of related aminothiophenes has been shown to proceed under various conditions.
Representative N-Acylation of Amines
| Amine Substrate | Acylating Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | Acetic Anhydride | No solvent, rt, 5 min | Acetanilide | 89 | snnu.edu.cn |
| p-Nitroaniline | Acetic Anhydride | No solvent, rt, 8 min | N-(4-nitrophenyl)acetamide | 91 | snnu.edu.cn |
| 2-Amino-3-acylthiophenes | - | - | 2-Acylamino-3-acylthiophenes | - | nih.gov |
Alkylation: The N-alkylation of 2-aminothiophenes has been reported to be challenging under mild conditions. nih.gov However, methods for the N-alkylation of various amines using alkyl halides have been developed, often requiring a base. google.comchemistrysteps.com For instance, the use of potassium carbonate in acetonitrile (B52724) has been shown to be effective for the mono-N-alkylation of aromatic amines. google.com More advanced methods, such as copper-catalyzed metallaphotoredox reactions, allow for the N-alkylation of a broad range of N-nucleophiles with alkyl halides under mild, room temperature conditions. youtube.com
Representative N-Alkylation of Amines
| Amine Substrate | Alkylating Agent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Methylaniline | 2-Chloroethanol | K₂CO₃ | Methanol | 2-((4-Methylphenyl)amino)ethanol | - | google.com |
| Benzamide | Benzyl bromide | K₃PO₄ | Acetonitrile | N-Benzylbenzamide | - | chemistrysteps.com |
| N-Nucleophiles | Alkyl bromides | Cu(II) salts | Acetonitrile | N-alkylated products | High | youtube.com |
Reactivity of the Carbonitrile Group (e.g., Hydrolysis, Cyclization)
The carbonitrile group is a versatile functional group that can be transformed into amides, carboxylic acids, or participate in cyclization reactions.
Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxamide or further to a carboxylic acid under acidic or basic conditions. chemicalbook.comgoogle.com Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an amide, which can then be further hydrolyzed to the carboxylic acid. chemicalbook.com Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, leading to a carboxylate salt. chemicalbook.com The synthesis of the related 5-chlorothiophene-2-carboxylic acid from various precursors is well-documented. youtube.comresearchgate.netnih.gov
General Mechanisms of Nitrile Hydrolysis
| Reaction | Conditions | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | Amide | Carboxylic Acid | chemicalbook.comgoogle.com |
| Base-Catalyzed Hydrolysis | NaOH, H₂O, Δ | Amide | Carboxylate Salt | chemicalbook.comgoogle.com |
Cyclization: The juxtaposition of the amino and carbonitrile groups allows for cyclization reactions to form fused heterocyclic systems, such as thieno[3,2-d]pyrimidines. These reactions are often achieved by heating the aminonitrile with reagents like formic acid, formamide (B127407), or orthoformates. nih.gov For example, the cyclization of 2-aminopyridine-3-carbonitrile derivatives with formic acid or formamide yields the corresponding pyrido[2,3-d]pyrimidin-4(3H)-one and pyrido[2,3-d]pyrimidin-4-amine (B1601162) derivatives, respectively. nih.gov Similar cyclocondensation reactions are expected for this compound, which would lead to the formation of thieno[3,2-d]pyrimidine (B1254671) systems. The synthesis of various thieno[2,3-d]pyrimidine (B153573) derivatives from aminothiophene precursors has been extensively studied. libretexts.orgorganic-chemistry.org
Reactivity of the Chlorine Atom (e.g., Cross-Coupling Reactions)
The chlorine atom on the thiophene ring is susceptible to replacement via nucleophilic aromatic substitution or through transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. snnu.edu.cngoogle.comnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org The chlorine atom in this compound can serve as a handle for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituted thiophene with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net This allows for the introduction of various aryl or vinyl substituents at the C5 position. The general mechanism involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. nih.gov The Suzuki coupling of various bromo- and chlorothiophenes has been successfully demonstrated.
Representative Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Acetyl-5-bromothiophene | Phenylboronic acid | Benzothiazole-based Pd(II) | 2-Acetyl-5-phenylthiophene | High | |
| Aryl Chlorides | Arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | Biaryls | - | nih.gov |
Buchwald-Hartwig Amination: This reaction enables the formation of a new C-N bond by coupling the chloro-substituted thiophene with an amine in the presence of a palladium catalyst and a base. snnu.edu.cnresearchgate.net This would allow for the synthesis of 5-amino-substituted thiophene derivatives.
The chemical reactivity of this compound is rich and varied, offering multiple avenues for the synthesis of a diverse range of more complex heterocyclic structures. The interplay of the electron-donating and electron-withdrawing substituents governs the reactivity of the thiophene ring, while each functional group provides a handle for specific chemical transformations.
Lack of Specific Research Data on the Chemical Reactivity of this compound
Despite a comprehensive search of available scientific literature, specific experimental data regarding the 1,3-dipolar cycloaddition reactions, epoxide ring-opening mechanisms, and photochemical transformations of the chemical compound this compound could not be located.
The requested article, which was to be structured around the "," with a specific focus on the aforementioned reaction mechanisms, cannot be generated at this time due to the absence of published research in these areas.
Searches for direct reactions of this compound, as well as broader searches for analogous reactivity in similar 2-aminothiophene systems, did not yield relevant information to fulfill the specific requirements of the outlined article structure. The available literature primarily focuses on the use of this compound as a precursor in the synthesis of various heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and thieno[3,2-d]pyrimidines, which falls outside the explicit scope of the requested content.
Without access to specific research findings, including reaction schemes, mechanistic studies, and product characterization for the requested transformations, the generation of a scientifically accurate and informative article as per the provided outline is not possible. Further experimental research would be required to elucidate the reactivity of this compound in the context of 1,3-dipolar cycloadditions, epoxide ring-openings, and photochemical reactions.
Structural Elucidation and Spectroscopic Characterization Techniques
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FT-IR, is instrumental in identifying the characteristic functional groups present in the molecule.
The FT-IR spectrum of 4-Amino-5-chlorothiophene-2-carbonitrile is anticipated to exhibit several characteristic absorption bands corresponding to its specific functional groups. The presence of an amino group (-NH₂) should give rise to symmetric and asymmetric stretching vibrations, typically observed in the range of 3400-3200 cm⁻¹. A sharp and intense absorption band corresponding to the nitrile group (-C≡N) stretching vibration is expected around 2260-2220 cm⁻¹.
The thiophene (B33073) ring itself will produce a series of characteristic bands. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically appear in the 1600-1400 cm⁻¹ region. Furthermore, the C-S stretching vibration of the thiophene ring can be observed in the fingerprint region, often between 850 and 600 cm⁻¹. The C-Cl stretching vibration is also expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3400-3200 | Medium-Strong |
| C-H Stretch (Aromatic) | >3000 | Medium |
| C≡N Stretch (Nitrile) | 2260-2220 | Strong, Sharp |
| C=C Stretch (Thiophene) | 1600-1400 | Medium |
| C-N Stretch | 1350-1250 | Medium |
| C-Cl Stretch | 800-600 | Medium-Strong |
| C-S Stretch (Thiophene) | 850-600 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms.
The ¹H NMR spectrum of this compound is expected to be relatively simple. The protons of the primary amino group (-NH₂) would likely appear as a broad singlet in the region of δ 5.0-7.0 ppm, with the exact chemical shift being dependent on the solvent and concentration. The thiophene ring has a single proton at the 3-position. This proton is anticipated to appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift is expected in the aromatic region, likely between δ 6.5 and 7.5 ppm. For comparison, the protons of 5-chlorothiophene-2-carboxylic acid appear at distinct chemical shifts, indicating the influence of substituents on the thiophene ring. chemicalbook.com
Table 2: Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H |
| Thiophene H-3 | 6.5 - 7.5 | Singlet | 1H |
The ¹³C NMR spectrum will provide information on the five distinct carbon atoms in this compound. The carbon atom of the nitrile group (-C≡N) is expected to have a chemical shift in the range of δ 115-125 ppm. The four carbon atoms of the thiophene ring will have distinct chemical shifts influenced by their substituents. The carbon atom bonded to the chlorine (C-5) is expected to be significantly deshielded. The carbon attached to the amino group (C-4) will also show a characteristic shift. The carbon bearing the nitrile group (C-2) and the remaining thiophene carbon (C-3) will also have unique chemical shifts.
Table 3: Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C-2 (Thiophene) | 100 - 115 |
| C-3 (Thiophene) | 120 - 135 |
| C-4 (Thiophene) | 140 - 155 |
| C-5 (Thiophene) | 125 - 140 |
| -C≡N (Nitrile) | 115 - 125 |
Mass Spectrometry
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. google.com For this compound (C₅H₃ClN₂S), the expected exact mass can be calculated. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁷Cl isotope.
Table 4: Expected HR-MS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M]⁺ (C₅H₃³⁵ClN₂S)⁺ | 157.97599 |
| [M+2]⁺ (C₅H₃³⁷ClN₂S)⁺ | 159.97304 |
Electronic Spectroscopy
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic structure of the compound.
The UV-Vis spectrum of this compound is characterized by absorption bands that arise from the promotion of electrons in π and non-bonding (n) orbitals to anti-bonding (π*) orbitals. The thiophene ring, along with the amino (-NH2), chloro (-Cl), and cyano (-CN) substituents, constitutes a chromophore system that dictates the electronic absorption properties.
The electronic transitions in molecules with conjugated π systems, such as this thiophene derivative, are of particular interest. The conjugation between the thiophene ring and the electron-donating amino group, as well as the electron-withdrawing cyano group, influences the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, increased conjugation leads to a smaller HOMO-LUMO gap, resulting in absorption at longer wavelengths (a bathochromic or red shift).
In substituted thiophenes, π → π* transitions are common and typically exhibit high molar absorptivity. The presence of the amino group with its lone pair of electrons can also give rise to n → π* transitions, which are generally of lower intensity. The solvent in which the spectrum is recorded can also influence the position and intensity of these absorption bands.
Table 1: Expected UV-Vis Absorption Characteristics for this compound
| Type of Transition | Expected Wavelength Range (λmax) | Expected Molar Absorptivity (ε) |
| π → π | 250 - 350 nm | Moderate to High |
| n → π | 300 - 400 nm | Low to Moderate |
Note: This table represents expected values based on the analysis of similar compounds and general principles of UV-Vis spectroscopy. Actual experimental values may vary.
X-ray Diffraction Analysis
For a definitive structural elucidation of this compound, single-crystal X-ray diffraction would be the method of choice. This technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is then analyzed to construct a three-dimensional electron density map, from which the atomic positions can be determined with high precision.
The crystal structure of a molecule reveals important information about its conformation, intermolecular interactions such as hydrogen bonding, and packing arrangement in the solid state. For this compound, key structural parameters that would be determined include:
The planarity of the thiophene ring.
The bond lengths of the C-S, C-C, C-N, C-Cl, and C≡N bonds.
The bond angles within the thiophene ring and involving the substituents.
The presence and geometry of any intermolecular hydrogen bonds involving the amino group and the cyano or chloro groups of neighboring molecules.
Although a specific crystal structure for this compound has not been reported in the searched literature, studies on similar 2-aminothiophene derivatives have been published. mdpi.com For example, the crystal structures of other substituted 2-aminothiophenes have been determined, revealing details about their molecular conformations and hydrogen bonding patterns. mdpi.com It is reasonable to expect that this compound would form a well-ordered crystalline solid suitable for such analysis.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | ~5-10 |
| b (Å) | ~10-15 |
| c (Å) | ~10-20 |
| β (°) | ~90-100 (for monoclinic) |
| Volume (ų) | ~500-1500 |
| Z | 4 |
Note: This table presents hypothetical crystallographic data based on typical values for small organic molecules of similar size and complexity. Actual experimental data would be required for confirmation.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of 4-Amino-5-chlorothiophene-2-carbonitrile. These calculations offer a molecular-level understanding that is often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons within it (electronic structure). For derivatives of 2-aminothiophene-3-carbonitrile (B183302), DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for predicting molecular geometries. uj.ac.zaresearchgate.net Studies on analogous compounds, such as 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, have demonstrated excellent agreement between DFT-calculated and experimentally determined structural parameters. researchgate.net
The optimized geometry of this compound would reveal key bond lengths, bond angles, and dihedral angles. The presence of the amino, chloro, and cyano substituents on the thiophene (B33073) ring is expected to influence the planarity and electronic distribution of the heterocyclic core. For instance, DFT studies on other substituted thiophenes have shown that the nature and position of substituents significantly impact the molecule's conformation. tandfonline.com
The electronic structure analysis via DFT provides insights into the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial indicators of the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller HOMO-LUMO gap generally suggests higher reactivity. In substituted thiophenes, the electron-donating amino group and the electron-withdrawing chloro and cyano groups would modulate the energies of these orbitals.
Table 1: Representative DFT-Calculated Electronic Properties of Substituted Thiophene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Amino-4-phenylthiophene-3-carbonitrile | - | - | - |
| 2-Amino-4-(p-chlorophenyl)thiophene-3-carbonitrile | - | - | - |
| 4-Amino-5-acetyl-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | -6.01 | -1.79 | 4.22 |
| 4-Amino-5-cyano-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | -6.42 | -2.31 | 4.11 |
Data inferred from studies on analogous compounds. Specific values for this compound would require dedicated calculations. uj.ac.zatandfonline.com
The Quantum Theory of Atoms in Molecules (QTAIM) offers a detailed analysis of the chemical bonds within a molecule based on the topology of the electron density. nih.gov This method allows for the characterization of bond types (e.g., covalent, ionic, hydrogen bonds) and the quantification of their strengths through parameters like the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point.
For this compound, a QTAIM analysis would precisely describe the nature of the C-S, C-C, C-N, C-Cl, and C≡N bonds. It would also be instrumental in identifying and characterizing any non-covalent interactions, such as intramolecular hydrogen bonds between the amino group and the adjacent chloro or cyano substituents, which can significantly influence the molecule's conformation and stability. Studies on other molecular systems have successfully used QTAIM to elucidate complex bonding scenarios. nih.gov
Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). uj.ac.zaresearchgate.net
For instance, in a study on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, the simulated vibrational spectra showed excellent agreement with the experimental spectra. researchgate.net Similarly, for this compound, the calculated vibrational frequencies would help in assigning the characteristic stretching and bending modes of the amino, chloro, cyano, and thiophene ring functional groups. The predicted ¹H and ¹³C NMR chemical shifts, often calculated using the Gauge-Invariant Atomic Orbital (GIAO) method, would aid in the interpretation of experimental NMR data. researchgate.net The computed UV-Vis spectrum would provide information about the electronic transitions and the chromophores present in the molecule.
Molecular Dynamics Simulations for Conformational Analysis
Mechanistic Pathway Exploration via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. arxiv.org For this compound, this could involve studying its synthesis or its participation in subsequent reactions. For example, the Gewald reaction, a common method for synthesizing 2-aminothiophenes, can be modeled to understand its step-by-step mechanism, identify transition states, and calculate activation energies. nih.gov
DFT calculations have been successfully used to study the reaction mechanisms of other thiophene derivatives, such as the intramolecular cyclization in the synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitriles and the nucleophilic aromatic substitution on substituted thiophenes. nih.govnih.gov Such studies provide a detailed picture of the reaction coordinates and help in understanding the factors that control the reaction's outcome and selectivity.
Prediction of Chemical Reactivity Indices
Chemical reactivity indices, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. researchgate.net These indices include electrophilicity index (ω), chemical potential (μ), hardness (η), and softness (S). They are invaluable for predicting how a molecule will behave in a chemical reaction.
The Fukui function is a local reactivity descriptor that indicates the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule. tandfonline.com For this compound, the Fukui functions would pinpoint which atoms are most susceptible to attack. For example, the nitrogen of the amino group might be a likely site for electrophilic attack, while certain carbon atoms of the thiophene ring could be susceptible to nucleophilic attack, depending on the electronic influence of the substituents. Studies on other substituted thiophenes have established correlations between these theoretical reactivity indices and experimental observations. nih.gov
Derivatives and Structure Reactivity Relationship Studies
Synthesis of Novel Thiophene-Based Analogs
The synthesis of functionalized 2-aminothiophenes is a well-studied area of organic chemistry. researchgate.net A prominent method for generating analogs of 4-amino-5-chlorothiophene-2-carbonitrile is the Gewald reaction. mdpi.comsciforum.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base. sciforum.net Variations of this reaction allow for the introduction of a wide array of substituents at the C4 and C5 positions of the thiophene (B33073) ring. mdpi.com
For instance, the reaction can be adapted to produce 2-aminothiophene-3-carbonitriles with different substitution patterns by reacting α-mercaptoketones with arylmethylene malononitriles. nih.gov Another approach involves the Knoevenagel condensation between acetophenone (B1666503) derivatives, malononitrile (B47326), and sulfur to yield 2-amino-4-phenylthiophene-3-carbonitrile derivatives. sciforum.net These synthetic strategies are fundamental for creating libraries of novel thiophene-based analogs for further study.
Table 1: Examples of Synthesized 2-Aminothiophene Analogs
| Compound Name | Synthetic Method | Key Reactants | Reference |
|---|---|---|---|
| 2-Amino-4-phenylthiophene-3-carbonitrile derivatives | Modified Gewald Reaction | Acetophenone derivatives, malononitrile, sulfur | sciforum.net |
| 2-Amino-4-(2-naphthyl)thiophene-3-carbonitrile | Not specified | N/A | researchgate.net |
| trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles | Michael-type addition/intramolecular cyclization | Cyanothioacetamide, α-bromochalcones | nih.gov |
Systematic Modification of Substituents on the Thiophene Ring
The reactivity of the thiophene ring and its substituents can be systematically explored by modifying the halogen, amino, and carbonitrile groups.
Halogens on an aromatic ring, such as the chlorine atom in this compound, exert a significant influence on the ring's reactivity through a combination of inductive and resonance effects. quora.com As electronegative atoms, halogens withdraw electron density from the ring via the inductive effect, which generally deactivates the ring towards electrophilic substitution. quora.comlibretexts.org However, they can also donate a lone pair of electrons through resonance, directing incoming electrophiles to the ortho and para positions. quora.com
The nature of the halogen itself is crucial. The order of electronegativity (F > Cl > Br > I) influences the strength of the inductive effect, while the size of the halogen impacts its ability to participate in other interactions, such as halogen bonding. libretexts.orgrsc.org Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can play a significant role in the crystal engineering and self-assembly of thiophene-based structures. rsc.orgnih.gov The structural influence of halogens in co-crystals often increases in the order of Cl < Br < I. nih.gov
Table 2: Halogen Substituent Properties and Effects
| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Halogen Bonding Strength |
|---|---|---|---|---|
| Fluorine (F) | 3.98 | Strongest | Weakest | Weak |
| Chlorine (Cl) | 3.16 | Strong | Weak | Moderate |
| Bromine (Br) | 2.96 | Moderate | Moderate | Strong |
The amino group at the C4 position is a key site for derivatization. It can undergo various reactions, such as acylation with reagents like acetic anhydride (B1165640) or benzoyl chloride, to form the corresponding acylamino derivatives. researchgate.net This modification can influence the electronic properties of the thiophene ring and provide a handle for building more complex molecular architectures. For example, the formylation of 5-acylamino-2,3-tetramethylenethiophene-4-carbaldehydes using the Vilsmeier reaction has been reported as a route to previously inaccessible thieno-pyrimidine systems. researchgate.net
Furthermore, the amino group, in conjunction with an adjacent carbonyl group (often introduced via modification of the carbonitrile), can form a stable intramolecular hydrogen bond. mdpi.com This interaction creates an additional ring system that can lock the conformation of the molecule, a feature that is often important for biological activity. mdpi.com
The carbonitrile (cyano) group at the C2 position is a versatile functional group that can be converted into a variety of other moieties. acs.org The presence of both the amino and cyano groups on the thiophene ring offers numerous possibilities for synthetic transformations. sciforum.net
One common transformation is the [2+3] cycloaddition reaction of the nitrile with an azide, such as sodium azide, to form a tetrazole ring. sciforum.net Tetrazoles are often used as bioisosteres for carboxylic acids. drughunter.com Additionally, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives. acs.org These transformations significantly alter the electronic and steric properties of the substituent at the C2 position, enabling detailed structure-reactivity studies.
Heterocyclic Hybrid Systems Incorporating the this compound Scaffold
The this compound scaffold is an excellent building block for the synthesis of fused heterocyclic systems. The adjacent amino and nitrile functionalities are perfectly positioned to undergo cyclization reactions with various reagents to form new rings.
This reactivity pattern is a cornerstone of synthetic strategies aimed at producing polycyclic hybrid molecules. nih.gov For example, derivatives of 2-aminothiophene-3-carbonitrile (B183302) are used to synthesize thieno[2,3-d]pyrimidines and other fused systems like thieno[2,3-b]pyridines. researchgate.net The reaction of 2-aminothiophene precursors with reagents like oxalyl chloride can lead to the formation of thieno[2,3-b]pyrrole derivatives. researchgate.net Similarly, Mannich-type reactions have been employed to convert 2-amino-4,5-dihydrothiophene-3-carbonitriles into hexahydrothieno[2,3-d]pyrimidines. nih.gov This strategy of "ring-fusing" allows for the creation of rigid, complex molecular architectures based on the initial thiophene core.
Bioisosteric Design and Synthesis of Analogues (Focus on Synthetic Strategy and Structural Outcomes)
Bioisosteric replacement is a key strategy in medicinal chemistry where an atom or group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.comnih.gov This approach is used to modulate the properties of a lead compound. The this compound scaffold offers multiple opportunities for bioisosteric design.
Halogen Replacement: The chlorine atom at C5 can be replaced by other halogens (Br, I) or pseudo-halogens (e.g., CF3). cambridgemedchemconsulting.com This modifies the size, lipophilicity, and electronic properties of the substituent.
Amino Group Replacement: The amino group (NH2) can be substituted with other small, hydrogen-bond donating/accepting groups like a hydroxyl group (OH) or a methyl group (Me). cambridgemedchemconsulting.com
Carbonitrile Replacement: The carbonitrile (CN) group is a classical bioisostere for a halogen like chlorine or a thiol (SH) group. cambridgemedchemconsulting.com It can also be replaced with other small, polar groups.
Ring Bioisosteres: The entire thiophene ring can be considered a bioisostere for a phenyl or pyridyl ring. cambridgemedchemconsulting.com
S/Se Bioisosterism: A more subtle replacement involves substituting the sulfur atom of the thiophene ring with selenium to create 2-aminoselenophene analogs. This has been shown to modulate activity in related systems. mdpi.com
The synthetic strategy for these analogs involves selecting the appropriate starting materials for reactions like the Gewald synthesis or performing subsequent modifications on the parent scaffold. mdpi.com The structural outcome is a new molecule with potentially altered physicochemical properties, which can provide valuable insights into structure-reactivity relationships. nih.govenamine.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Amino-4-phenylthiophene-3-carbonitrile |
| 2-Amino-4-(2-naphthyl)thiophene-3-carbonitrile |
| trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles |
| 2-Aminoselenophene-indole hybrids |
| 5-Acylamino-2,3-dimethylthiophene-4-carbaldehydes |
| 5-Acylamino-2,3-tetramethylenethiophene-4-carbaldehydes |
| Acetic anhydride |
| Benzoyl chloride |
| Malononitrile |
| α-Mercaptoketones |
| Arylmethylene malononitriles |
| α-Bromochalcones |
| Cyanothioacetamide |
| Acetophenone |
| Thieno[2,3-b]pyridine |
| Thieno[2,3-d]pyrimidine (B153573) |
| Thieno[3′,2′:5,6]pyrido[2,3-d]-pyrimidine |
| Thieno[2,3-b]pyrrole |
| Hexahydrothieno[2,3-d]pyrimidines |
| Oxalyl chloride |
| Sodium azide |
| Tetrazole |
| Carboxylic acid |
| Pyridyl |
| Phenyl |
Supramolecular Chemistry and Crystal Engineering
Cocrystallization Strategies Involving 4-Amino-5-chlorothiophene-2-carbonitrile Analogues
Cocrystallization has emerged as a powerful technique to modify the physicochemical properties of solid materials. This strategy involves combining a target molecule with a coformer to generate a new crystalline phase where both components exist in a stoichiometric ratio. For analogues of this compound, this approach offers a pathway to systematically tune crystal packing and intermolecular interactions.
A pertinent example can be found in the study of 4-amino-5-chloro-2,6-dimethylpyrimidine (B1269130), a compound that shares the key chloro and amino functionalities. Research has demonstrated the successful formation of cocrystals of this pyrimidine (B1678525) derivative with a range of carboxylic acids, including thiophene-based acids like 3-bromothiophene-2-carboxylic acid and 5-chlorothiophene-2-carboxylic acid. mdpi.com In these cocrystals, the carboxylic acid group can interact with the pyrimidine ring in distinct ways, leading to different supramolecular synthons. mdpi.com
Two primary hydrogen-bonding patterns are observed. In one series of cocrystals, the carboxylic acid's hydroxyl group forms a single-point hydrogen bond with the N1 position of the pyrimidine ring. mdpi.com In a second series, a more robust R²₂(8) supramolecular heterosynthon is formed through hydrogen bonds between the carboxylic acid and both the N3 and the adjacent 4-amino group of the pyrimidine. mdpi.com These findings suggest that this compound, with its available amino and nitrile groups, could similarly be cocrystallized with various coformers, particularly carboxylic acids, to generate predictable supramolecular assemblies. The choice of coformer and the specific functional groups it carries would likely direct the resulting hydrogen-bonding network.
Investigation of Intermolecular Interactions
The solid-state structure of crystalline materials is dictated by a complex interplay of various intermolecular forces. For this compound, the key interactions expected to govern its crystal packing are hydrogen bonds, halogen bonds, and π-stacking.
Hydrogen Bonding Networks
Based on these analogous structures, it is highly probable that this compound molecules will form extensive hydrogen-bonding networks. The amino group's hydrogen atoms can interact with the nitrile nitrogen atoms of neighboring molecules, potentially forming linear chains or cyclic motifs.
Table 1: Hydrogen Bonding in Analogous Thiophene (B33073) Derivatives
| Compound/System | Hydrogen Bond Type | Resulting Motif | Reference |
|---|---|---|---|
| Methyl-3-aminothiophene-2-carboxylate | N–H···O and N–H···N | Infinite chains | nih.gov |
| 2-Amino-3-aroyl thiophenes | Intermolecular N–H···O | Infinite chains | mdpi.com |
| 2-Amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran | N–H···N and N–H···O | Dimeric units and tapes | semanticscholar.org |
Halogen Bonding Interactions
The chlorine atom on the thiophene ring introduces the possibility of halogen bonding, a directional non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid). The strength of this interaction is influenced by the electron-withdrawing nature of the groups attached to the halogenated ring. In thiophene derivatives, halogen bonding has been shown to play a significant role in directing crystal packing. semanticscholar.org
Studies on halothiophene derivatives have demonstrated the formation of C–X···O, C–X···N, and C–X···π interactions (where X is a halogen). mdpi.comsemanticscholar.org For example, in cocrystals of 4-amino-5-chloro-2,6-dimethylpyrimidine with chlorothiophene-2-carboxylic acid, Cl···Cl halogen bonds have been observed. mdpi.com Similarly, research on benzothiophene (B83047) derivatives has highlighted strong halogen···π interactions between bromine and the heterocyclic phenyl ring. semanticscholar.org Given these precedents, it is conceivable that the chlorine atom in this compound could engage in halogen bonds with the nitrile nitrogen, the amino group, or the π-system of an adjacent thiophene ring, further stabilizing the crystal lattice. The presence of the electron-withdrawing cyano group could enhance the electrophilic character of the σ-hole on the chlorine atom, making such interactions more favorable.
π-Stacking and Other Aromatic Interactions
The aromatic nature of the thiophene ring allows for π-stacking interactions, which are another key contributor to the stability of the crystal structures of many organic compounds. These interactions can occur in various geometries, including face-to-face and edge-to-face arrangements. In the crystal structure of a salt containing a thiophene-2,5-dicarboxylate, π–π stacking interactions between the thiophene ring and a pyrimidinium ring were observed with an interplanar distance of 3.4188 Å.
In cocrystals of 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, π–π stacking interactions are a common feature. mdpi.com Furthermore, in the crystal structure of 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran, π–π interactions with a centroid-centroid distance of 3.7743 Å contribute to the formation of a three-dimensional network. semanticscholar.org It is therefore expected that π-stacking will be a significant factor in the crystal packing of this compound, working in concert with hydrogen and halogen bonds to create a stable supramolecular architecture.
Crystal Packing Motifs and Polymorphism Studies
The combination of various intermolecular interactions can lead to different crystal packing motifs and, consequently, to the phenomenon of polymorphism—the ability of a substance to exist in more than one crystalline form. Polymorphism is of great interest as different polymorphs can have distinct physical properties.
A notable example of polymorphism in a closely related compound is found in 5-acetyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile (AcROY), a derivative of the well-known polymorphic compound ROY. AcROY has been found to exist in at least three different polymorphic forms, two of which have been structurally characterized. The different polymorphs exhibit distinct colors (burgundy and orange) and have different crystal packing arrangements, highlighting how subtle changes in intermolecular interactions can lead to different solid-state structures. This phenomenon is described as packing-determined color polymorphism.
Given that this compound possesses a similar array of functional groups capable of forming diverse intermolecular interactions, it is a strong candidate for exhibiting polymorphism. The potential for different hydrogen-bonding schemes, the involvement of halogen bonds, and various π-stacking arrangements could all lead to the formation of multiple crystalline forms under different crystallization conditions.
Table 2: Polymorphism in a 2-Aminothiophene-3-carbonitrile (B183302) Analogue
| Compound | Polymorph | Color | Crystal System | Space Group | Reference |
|---|---|---|---|---|---|
| 5-acetyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile (AcROY) | 1 | Burgundy | Monoclinic | P2₁/n | |
| 5-acetyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile (AcROY) | 2 | Orange | Monoclinic | P2₁/c |
Influence of Solvent on Crystal Structure Formation
The choice of solvent is a critical parameter in the crystallization process, as it can significantly influence the resulting crystal form and morphology (habit). Solvents can affect crystal growth by interacting differently with the various faces of a growing crystal, thereby inhibiting or promoting growth in specific directions.
Molecular dynamics simulations on other organic compounds have shown that the interactions between the solvent and the crystal faces can alter the solvation barrier for crystal growth. For instance, in some systems, certain solvents can diminish the interaction with a particular crystal face, leading to faster growth of that face, while other solvents may have the opposite effect. The polarity, viscosity, and hydrogen-bonding capability of the solvent all play a role in these interactions.
For a molecule like this compound, which has both polar (amino, nitrile) and non-polar (thiophene ring) regions, the choice of solvent is expected to be particularly influential. A polar solvent might preferentially interact with the amino and nitrile groups, potentially favoring the growth of crystal faces where the thiophene ring is more exposed. Conversely, a non-polar solvent might lead to a different crystal habit. A systematic screening of different solvents with varying properties would be a crucial step in controlling the crystallization of this compound and in potentially isolating different polymorphic forms.
Advanced Applications in Materials Science and Chemical Technologies
Organic Electronics and Optoelectronics
The field of organic electronics leverages the electronic properties of carbon-based materials. Thiophene-containing compounds are central to this field due to their excellent charge-transport characteristics and chemical stability. 4-Amino-5-chlorothiophene-2-carbonitrile is identified as a key building block for materials used in organic electronic devices. a2bchem.com
Thiophene (B33073) and its derivatives are widely used to synthesize conjugated polymers, which form the active layers in many organic electronic devices. nih.govcapes.gov.br The polymerization of substituted thiophenes, typically at the 2- and 5-positions, creates a polymer backbone with delocalized π-electrons, which is essential for electrical conductivity. nih.gov The properties of these polythiophenes can be fine-tuned by introducing substituents onto the thiophene ring. nih.gov
The synthesis of these polymers often involves cross-coupling reactions catalyzed by transition metals like nickel or palladium. nih.gov For instance, polycondensation methods are employed to create copolymers with specific electronic and physical properties. researchgate.net The presence of functional groups like the amino (–NH2) and cyano (–C≡N) groups in this compound allows for its incorporation into polymer chains, influencing the final material's solubility, morphology, and electronic energy levels.
Thiophene-based polymers are also integral to the development of Organic Light-Emitting Diodes (OLEDs). The electroluminescent properties of these materials allow for the creation of efficient and vibrant displays. While specific research detailing the direct use of this compound in OLEDs is nascent, its role as a building block for organic semiconductors makes it a strong candidate for developing new host or emissive materials. a2bchem.comjournalskuwait.org The functional groups could be used to attach chromophoric units or to tune the charge injection and transport properties of the resulting polymer, which are key parameters for OLED performance.
Agrochemical Research (as Building Blocks for Active Compounds)
In agrochemical research, the development of new, effective, and selective pesticides is a constant pursuit. Heterocyclic compounds are a cornerstone of this research, forming the core structure of many active ingredients. semanticscholar.org Thiophene derivatives, in particular, are used as precursors in the synthesis of molecules with potential biological activity. biosynth.com For example, related thiophene-carboxylic acid derivatives have been used to create potent enzyme inhibitors. acs.org
While direct applications of this compound in commercial agrochemicals are not extensively documented, its structure makes it a highly attractive building block for creating novel active compounds. The combination of the thiophene core with its reactive amino, chloro, and cyano functionalities provides multiple pathways for synthesizing more complex molecules for screening as potential herbicides, fungicides, or insecticides. The synthesis of trifluoromethylpyridines, key intermediates for many agrochemicals, highlights the industry's reliance on versatile heterocyclic building blocks. semanticscholar.org
Corrosion Inhibition Studies (Investigating Adsorption Mechanisms and Efficiency)
The prevention of metal corrosion is a critical industrial challenge, and the use of organic corrosion inhibitors is a primary method of protection, especially in acidic environments. mdpi.com Thiophene derivatives have been investigated as effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier. mdpi.com This adsorption is facilitated by the presence of heteroatoms (like sulfur and nitrogen) and π-electrons in the aromatic ring, which can interact with the vacant d-orbitals of the metal. mdpi.comresearchgate.net
Studies on related thiophene derivatives show that they function by adsorbing onto the metal surface, a process that can be described by adsorption isotherms like the Langmuir model. mdpi.com This adsorption is typically an exothermic process that becomes more ordered as the inhibitor molecules arrange on the surface. mdpi.com The amino and nitrile groups present in this compound would be expected to enhance its adsorption capabilities, making it a promising candidate for corrosion inhibition studies. The amino group can protonate in acidic solution and adsorb via electrostatic interactions, while the sulfur, nitrogen, and π-system can contribute to strong chemical adsorption (chemisorption).
Below is a table of research findings for a related thiophene derivative, (3-hydroxy-4-((4-nitrophenyl)diazenyl)-5-(phenylamino)thiophen-2-yl)(phenyl)methanone, demonstrating the type of data gathered in such corrosion studies.
Table 1: Corrosion Inhibition Data for a Thiophene Derivative on Carbon Steel in 1.0 M HCl mdpi.com
| Inhibitor Conc. (M) | Temperature (K) | Corrosion Rate (mm/year) | Inhibition Efficiency (%IE) |
| 0 | 303 | 29.5 | - |
| 1 x 10⁻⁵ | 303 | 3.1 | 89.5 |
| 5 x 10⁻⁵ | 303 | 0.9 | 96.9 |
| 1 x 10⁻⁴ | 303 | 0.6 | 98.0 |
| 5 x 10⁻⁵ | 313 | 2.5 | 95.1 |
| 5 x 10⁻⁵ | 323 | 6.5 | 91.5 |
| 5 x 10⁻⁵ | 333 | 14.8 | 86.1 |
Note: The data presented is for a related, more complex thiophene derivative to illustrate the principles and effectiveness of such compounds in corrosion inhibition. mdpi.com
Coordination Chemistry Applications with Metal Centers
The field of coordination chemistry explores the formation of complexes between metal ions and ligands. This compound possesses multiple potential coordination sites: the nitrogen atom of the amino group, the nitrogen atom of the nitrile group, and the sulfur atom of the thiophene ring. This makes it a versatile ligand capable of binding to metal centers in various ways.
Research on analogous ligands like 4-aminobenzonitrile (B131773) demonstrates that the amino and nitrile groups can coordinate with transition metal ions to form a range of structures, from simple mononuclear (0-D) complexes to one-dimensional (1-D) and three-dimensional (3-D) coordination polymers. researchgate.net Similarly, ligands containing both amino and sulfur groups are known to act as effective bidentate chelating agents, forming stable five-membered rings with metal ions. nih.gov
The multi-functional nature of this compound suggests it could act as a monodentate, bidentate, or bridging ligand, leading to the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have interesting properties and applications in areas such as catalysis, gas storage, or molecular magnetism.
Table 2: Dimensionality of Metal Complexes with the Related Ligand 4-Aminobenzonitrile (4-ABN) researchgate.net
| Metal Ion | Resulting Complex | Dimensionality |
| Platinum (Pt²⁺) | {[PtCl₂(4-ABN)₂]} | 0-D (Mononuclear) |
| Zinc (Zn²⁺) | {Zn(4-ABN)₂(H₂O)₂₂}ₙ | 1-D (Polymeric Chain) |
| Copper (Cu²⁺) | {Cu(4-ABN)₂(MeOH)₂₂}ₙ | 1-D (Polymeric Chain) |
| Cadmium (Cd²⁺) | {Cd(4-ABN)Cl₂}ₙ | 3-D (Coordination Network) |
Note: This table shows data for the related ligand 4-aminobenzonitrile to exemplify how a molecule with amino and nitrile groups can form diverse coordination structures. researchgate.net
Green Chemistry Principles in Thiophene Synthesis
Solvent-Free Reaction Conditions
The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, aimed at minimizing environmental impact and improving process safety. In the context of thiophene (B33073) synthesis, particularly through multicomponent reactions like the Gewald reaction, solvent-free approaches offer significant advantages. researchgate.net
Traditionally, the synthesis of 2-aminothiophenes involves the use of solvents such as ethanol (B145695), which are refluxed for extended periods. arkat-usa.org However, recent advancements have demonstrated the feasibility of conducting these reactions under solvent-free conditions, often facilitated by catalysts or alternative energy sources. For instance, the use of magnetically separable nanocatalysts has enabled the efficient synthesis of related heterocyclic compounds without the need for a solvent, simplifying product isolation and catalyst recycling. researchgate.net
While specific literature on the solvent-free synthesis of 4-Amino-5-chlorothiophene-2-carbonitrile is not abundant, the principles are transferable. A plausible solvent-free approach would involve the direct reaction of a suitable chlorinated carbonyl precursor with malononitrile (B47326) and elemental sulfur, potentially with a solid-supported catalyst to facilitate the reaction. This method not only aligns with green chemistry principles by eliminating solvent waste but can also lead to higher yields and shorter reaction times.
Table 1: Comparison of Conventional and Solvent-Free Synthesis Approaches
| Feature | Conventional Synthesis | Solvent-Free Synthesis |
| Solvent | Typically ethanol or other organic solvents arkat-usa.org | None or minimal researchgate.net |
| Waste | Significant solvent waste generation arkat-usa.org | Reduced waste stream researchgate.net |
| Work-up | Often requires extraction and solvent removal | Simpler filtration and purification researchgate.net |
| Safety | Risks associated with flammable and toxic solvents | Reduced hazard profile |
Energy-Efficient Synthesis (e.g., Microwave-Assisted)
A key objective of green chemistry is to minimize energy consumption in chemical processes. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving this goal, offering rapid heating, shorter reaction times, and often improved yields compared to conventional heating methods. wikipedia.orgresearchgate.netmdpi.com
The Gewald reaction, a primary route to 2-aminothiophenes, has been shown to be significantly enhanced by microwave irradiation. wikipedia.orgresearchgate.net Studies on various substituted 2-aminothiophenes have demonstrated a dramatic reduction in reaction time, from several hours under conventional heating to just a few minutes with microwave assistance. wikipedia.orgresearchgate.net This rapid heating is not only energy-efficient but can also minimize the formation of byproducts.
For the synthesis of this compound, a microwave-assisted Gewald reaction would likely proceed by irradiating a mixture of a chlorinated aldehyde or ketone, malononitrile, and sulfur. This approach is anticipated to offer the same benefits of speed and efficiency observed for other thiophene syntheses. researchgate.net The use of microwave irradiation in conjunction with solvent-free conditions can further amplify the green credentials of the synthesis. mdpi.com
Table 2: Reaction Time Comparison for Thiophene Synthesis
| Synthesis Method | Typical Reaction Time | Reference |
| Conventional Heating | 8-10 hours | wikipedia.org |
| Microwave-Assisted | 8-10 minutes | wikipedia.org |
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. Multicomponent reactions, such as the Gewald synthesis of thiophenes, are inherently atom-economical as they combine multiple starting materials in a single step to form a complex product. organic-chemistry.org
The Gewald reaction for the synthesis of this compound would likely proceed from a chlorinated carbonyl compound, malononitrile, and elemental sulfur. A hypothetical reaction starting from 2-chloro-2-oxoacetaldehyde, malononitrile, and sulfur would have a theoretical atom economy that is quite high, as the main by-product is water.
Hypothetical Gewald Reaction for this compound:
C₂H₂ClO + C₃H₂N₂ + S → C₅H₃ClN₂S + H₂O
The principles of green chemistry provide a robust framework for developing cleaner, more efficient, and sustainable methods for synthesizing important chemical compounds like this compound. By focusing on solvent-free conditions, energy-efficient technologies, and maximizing atom economy, the chemical industry can move towards a more environmentally responsible future.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Challenges
The primary academic contribution of 4-Amino-5-chlorothiophene-2-carbonitrile lies in its role as a highly functionalized building block for the synthesis of more complex heterocyclic systems. The presence of three distinct reactive sites—the amino group, the chloro substituent, and the cyano group—on the thiophene (B33073) core allows for a wide range of subsequent chemical modifications. This trifunctional nature makes it a valuable intermediate for constructing novel scaffolds for medicinal chemistry and materials science.
However, the synthesis and manipulation of such polysubstituted thiophenes are not without their difficulties. A significant challenge in thiophene chemistry is achieving regioselectivity during synthesis. The classical approaches to substituted thiophenes often involve condensation reactions or the functionalization of a pre-existing thiophene ring. mdpi.com More innovative methods are being developed based on the heterocyclization of functionalized alkynes. mdpi.comresearchgate.net
Another notable challenge is the "poisoning" effect that the sulfur atom in the thiophene ring can exert on metal catalysts commonly used in cross-coupling and other transformation reactions. mdpi.comresearchgate.net This can complicate synthetic routes and necessitate the development of more robust catalytic systems. The synthesis of related compounds, such as 5-chlorothiophene-2-carboxylic acid, highlights the various strategies employed to introduce functional groups onto the thiophene ring, including the use of strong bases like n-butyllithium or Friedel-Crafts acylation, each with its own set of advantages and limitations regarding safety, cost, and environmental impact. chemicalbook.comgoogle.comgoogle.com
Table 1: Synthetic Challenges in Functionalized Thiophene Chemistry
| Challenge | Description | Potential Mitigation Strategies |
| Regioselectivity | Controlling the position of substituents on the thiophene ring during synthesis can be difficult, often leading to mixtures of isomers. | Development of novel cyclization reactions from acyclic precursors; use of directing groups. |
| Catalyst Poisoning | The sulfur atom can deactivate metal catalysts (e.g., palladium, copper) used in cross-coupling and functionalization reactions. mdpi.comresearchgate.net | Use of more robust catalyst systems; development of metal-free synthetic approaches. nih.gov |
| Harsh Reaction Conditions | Some synthetic routes require strong bases (e.g., LDA, n-BuLi) or highly reactive reagents, which can be hazardous and require specialized equipment. google.comgoogle.com | Exploration of milder reaction conditions; one-pot synthesis methods to reduce handling of intermediates. google.com |
| Multi-step Syntheses | The preparation of highly substituted thiophenes can involve lengthy synthetic sequences, impacting overall yield and cost-effectiveness. | Development of convergent synthetic strategies; tandem or domino reactions. |
Emerging Trends in Functionalized Thiophene Research
The field of functionalized thiophene research is dynamic, with several key trends shaping its trajectory. Thiophenes are increasingly recognized for their utility as isosteres for phenyl rings in drug design, offering potential improvements in physicochemical properties and biological activity. nih.gov This has led to their incorporation into a wide array of therapeutic agents, including those with anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The strategic fusion of thiophene rings with other heterocyclic moieties is a common strategy to enhance pharmacological effects. nih.gov
In the realm of materials science, thiophene-based materials are at the forefront of research into organic electronics. mdpi.com They are integral components of conductive polymers, organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices. A recent trend involves the development of self-assembled monolayers (SAMs) incorporating thiophene derivatives to improve the efficiency and stability of perovskite solar cells. azom.com For instance, molecules with thiophene head groups have been shown to create better-aligned interfaces within solar cell architectures, reducing energy losses. azom.com Furthermore, functionalized thiophenes are being explored for their use in chemical sensors, where their interaction with analytes can be transduced into a measurable electrical or optical signal. researchgate.net
There is also a significant push towards "green chemistry" in the synthesis of thiophenes. This includes the development of metal-free synthetic methods to avoid the toxicity and cost associated with metal catalysts, as well as one-pot procedures that improve efficiency and reduce waste. google.comnih.gov
Table 2: Key Application Areas and Trends in Thiophene Research
| Research Area | Emerging Trends |
| Medicinal Chemistry | - Bioisosteric replacement of phenyl rings. nih.gov- Development of dual-target inhibitors (e.g., for cancer therapy). nih.gov- Synthesis of novel antimicrobial and anti-inflammatory agents. nih.gov |
| Materials Science | - High-efficiency organic solar cells and perovskite solar cells. azom.com- Semiconducting polymers for organic electronics. researchgate.net- Chemical sensors for environmental and biomedical applications. researchgate.net |
| Synthetic Methodology | - Development of metal-free cyclization and functionalization reactions. nih.gov- One-pot and tandem reaction sequences for increased efficiency. google.com- Use of greener solvents and reagents. |
Future Directions for this compound in Advanced Chemical Research
Given the rich chemistry of its functional groups, this compound is poised for significant contributions to advanced chemical research. The future exploitation of this molecule will likely focus on leveraging its unique substitution pattern to create novel molecular architectures with tailored properties.
One promising avenue is its use as a precursor for the synthesis of fused thiophene systems. The amino and cyano groups can participate in cyclization reactions to form thieno[3,2-d]pyrimidines or other condensed heterocycles, which are scaffolds of interest in medicinal chemistry. The chloro group can be further functionalized through nucleophilic aromatic substitution or cross-coupling reactions to introduce additional diversity.
In materials science, this compound could serve as a monomer for the synthesis of novel functional polymers. Polymerization through reactions involving the amino group, or after conversion of the cyano group, could lead to materials with interesting electronic and optical properties. The presence of the chloro and amino substituents could allow for post-polymerization modification, enabling the fine-tuning of the polymer's characteristics for specific applications, such as organic light-emitting diodes (OLEDs) or electrochromic devices.
Furthermore, the compound could be a valuable starting material in the development of new dyes or pigments. The combination of an electron-donating amino group and an electron-withdrawing cyano group on the thiophene ring forms a "push-pull" system, which is a common motif in chromophores.
Future research will likely focus on developing efficient and selective methods to manipulate the functional groups of this compound to access a wider range of complex molecules. This will undoubtedly open up new opportunities for its application in drug discovery, agrochemicals, and advanced materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-5-chlorothiophene-2-carbonitrile, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via cyclization or substitution reactions. For example, chlorination of precursor pyridine derivatives using phosphoryl chloride (POCl₃) under reflux conditions (70–80°C for 4–6 hours) achieves selective substitution at the 5-position . Optimization requires monitoring reaction progress via TLC or HPLC, with quenching in ice-cold water to prevent over-chlorination. Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification .
| Key Reaction Parameters |
|---|
| Temperature: 70–80°C |
| Time: 4–6 hours |
| Solvent: Dry DMF or THF |
| Purification: Column chromatography (EtOAc/Hexane) |
Q. How can spectral characterization (NMR, IR) resolve ambiguities in the structural confirmation of this compound?
- Methodological Answer :
- ¹H NMR : The amino group (-NH₂) typically appears as a broad singlet at δ 5.5–6.5 ppm. Aromatic protons in the thiophene ring resonate at δ 7.0–7.5 ppm, with splitting patterns indicating substitution positions .
- ¹³C NMR : The nitrile carbon (C≡N) appears at δ 115–120 ppm, while the thiophene carbons range from δ 120–140 ppm .
- IR : Strong absorption bands for C≡N (~2200 cm⁻¹) and N–H stretches (~3300–3500 cm⁻¹) confirm functional groups .
Q. What purification strategies mitigate byproduct formation during synthesis?
- Methodological Answer : Recrystallization (using ethanol/water mixtures) effectively removes unreacted starting materials. For persistent byproducts (e.g., di-chlorinated derivatives), gradient elution in column chromatography (1:4 to 1:2 EtOAc/hexane) is advised . Purity should be validated via melting point analysis (expected range: 180–185°C) and HPLC (>98% purity) .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in the proposed molecular geometry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL provides bond-length and angle data. For example, the thiophene ring typically exhibits planarity (torsion angles < 5°), while the nitrile group adopts a linear conformation (C–C≡N angle ~175°) . Hydrogen-bonding networks (N–H⋯N/O) stabilize crystal packing, forming R₂²(12) or R₂²(14) motifs .
| Crystallographic Refinement Parameters |
|---|
| Software: SHELXL-2018 |
| R-factor: < 0.05 |
| Hydrogen treatment: Constrained or riding model |
Q. How should researchers address contradictions between computational predictions and experimental data (e.g., NMR vs. DFT-calculated chemical shifts)?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal-packing forces. For NMR shifts, compare DFT calculations (B3LYP/6-311+G(d,p) level) with experimental data in the same solvent. For crystallographic deviations, analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., Cl⋯π contacts) that distort geometry .
Q. What derivatization strategies enhance the bioactivity or stability of this compound?
- Methodological Answer :
- Acylation : React with acetic anhydride to protect the amino group, improving stability .
- Cyclization : Use arylidene malononitrile to form fused pyridine or isoquinoline derivatives, which exhibit enhanced π-stacking in crystal lattices .
- Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺) to study redox properties via cyclic voltammetry .
Q. How can researchers reconcile solubility limitations in polar solvents for pharmacological assays?
- Methodological Answer : Co-solvent systems (e.g., DMSO-water mixtures) or micellar encapsulation (using PEG-400) improve solubility. For crystallography, optimize solvent choice (e.g., DMF/ether diffusion) to grow high-quality crystals .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the reactivity of the 5-chloro substituent in nucleophilic substitution reactions?
- Methodological Answer : The 5-chloro group’s reactivity depends on steric and electronic factors. In thiophene derivatives, electron-withdrawing nitrile groups deactivate the ring, reducing nucleophilic substitution at the 5-position. Experimental validation via competitive reactions (e.g., comparing Cl vs. Br substitution kinetics) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
